Cas no 930-36-9 (1-methyl-1H-pyrazole)

1-Methyl-1H-pyrazole is a heterocyclic organic compound featuring a five-membered ring structure with two nitrogen atoms. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. Its stable pyrazole core and methyl substitution enhance reactivity in nucleophilic and electrophilic reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits good solubility in common organic solvents, facilitating its use in various synthetic applications. Its structural properties also contribute to its utility in ligand design for metal-organic frameworks (MOFs) and catalysis. 1-Methyl-1H-pyrazole is characterized by its high purity and consistent performance in industrial and research settings.
1-methyl-1H-pyrazole structure
1-methyl-1H-pyrazole structure
Product Name:1-methyl-1H-pyrazole
CAS No:930-36-9
MF:C4H6N2
MW:82.1038403511047
MDL:MFCD00144943
CID:40286
PubChem ID:87572949
Update Time:2025-11-02

1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-Methylpyrazole
    • 1-METHYL-1H-PYRAZOLE
    • AKOS PAO-1140
    • N-METHYLPYRAZOLE
    • TRIS-1-PYRAZOLYLMETHANE
    • 1H-Pyrazole, 1-methyl-
    • methylpyrazole
    • Pyrazole, 1-methyl-
    • 1H-Pyrazole,1-methyl
    • 1-Methylpyrazol
    • 1-METHYL-PYRAZOLE
    • 1-METHYLPYRAZOLE FOR SYNTHESIS
    • 1-METHYPYRAZOLE
    • Pyrazole,1-methyl
    • Pyrazole, 1-methyl- (6CI,7CI,8CI)
    • Methylpyrazole,98%
    • 1-Methyl-1H-pyrazole (ACI)
    • Pyrazole, 1-methyl- (6CI, 7CI, 8CI)
    • M0969
    • n-methyl pyrazole
    • AKOS002657038
    • 930-36-9
    • DB-031968
    • Z336081430
    • 1-methyl pyrazole
    • 1-Methyl-1H-pyrazole #
    • 1-Methylpyrazole, >=99.0% (GC)
    • EN300-36197
    • CS-W023191
    • AC-4832
    • F2169-0979
    • MFCD00144943
    • STK503164
    • CHEBI:59025
    • Q-101211
    • MS-1808
    • DTXSID40239231
    • NS00039518
    • Q27126402
    • InChI=1/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H
    • BCP23265
    • ALBB-004426
    • PB33818
    • 1-methyl-1H-pyrazole
    • MDL: MFCD00144943
    • Inchi: 1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3
    • InChI Key: UQFQONCQIQEYPJ-UHFFFAOYSA-N
    • SMILES: N1N(C)C=CC=1
    • BRN: 105207

Computed Properties

  • Exact Mass: 82.05310
  • Monoisotopic Mass: 82.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 44.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.8A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.988 g/mL at 20 °C(lit.)
  • Melting Point: 36.5°C (estimate)
  • Boiling Point: 127°C
  • Flash Point: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
  • Refractive Index: n20/D 1.477
  • PSA: 17.82000
  • LogP: 0.42010
  • Solubility: Not determined
  • Vapor Pressure: No data available

1-methyl-1H-pyrazole Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S26-S37/39-S16
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xi
  • HazardClass:3
  • PackingGroup:III
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10; R36/37/38
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

1-methyl-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-methyl-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Palladium ,  Ruthenium (graphene oxide-supported) ,  Graphene (oxide) Solvents: Methanol ;  1.5 h, rt
Reference
Highly efficient and monodisperse graphene oxide furnished Ru/Pd nanoparticles for the dehalogenation of aryl halides via ammonia borane
Goeksu, Haydar; Yildiz, Yunus; Celik, Betuel; Yazici, Melike; Kilbas, Benan; et al, ChemistrySelect, 2016, 1(5), 953-958

Production Method 2

Reaction Conditions
1.1 Catalysts: Alumina ,  Phosphoric acid
Reference
Process and catalysts for the preparation of N-substituted pyrazoles by alkylation of pyrazoles with alcohols or ethers
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium (aluminum hydroxide oxide-supported) ,  Aluminum hydroxide oxide (complex with palladium) Solvents: Methanol ,  Water ;  1.5 h, rt
Reference
A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd/AlO(OH) nanoparticles and sodium borohydride
Kara, Belguzar Yasemin; Yazici, Melike; Kilbas, Benan; Goksu, Haydar, Tetrahedron, 2016, 72(39), 5898-5902

Production Method 4

Reaction Conditions
1.1 3 h, 100 °C
Reference
Synthesis of pinacol 1-methyl-1H-pyrazole-5-boronate
Zhang, Yu-juan; Xing, Lei; Chen, Guo-liang, Jingxi Huagong Zhongjianti, 2013, 43(6), 27-28

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  < 30 °C
1.2 70 min, < 37 °C; 37 °C → rt; 2 h, rt
Reference
An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings
Mullens, Peter R., Tetrahedron Letters, 2009, 50(49), 6783-6786

Production Method 6

Reaction Conditions
Reference
Amination of isomeric bromo-1-methylnitropyrazoles
Perevalov, V. P.; Baryshnenkova, L. I.; Andreeva, M. A.; Manaev, Yu. A.; Denisova, I. A.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1672-5

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
Reference
Reissert compound formation with fused five-membered ring heterocycles
Uff, Barrie C.; Ho, Yee Ping; Brown, David S.; Fisher, Ian; Popp, Frank D.; et al, Journal of Chemical Research, 1989, (11), 346-7

Production Method 8

Reaction Conditions
1.1 rt → 170 °C
1.2 8 h, 170 °C
Reference
N-Methylation of nitrogen-containing heterocycles with dimethyl carbonate
Ouk, Samedy; Thiebaud, Sophie; Borredon, Elisabeth; Chabaud, Bernard, Synthetic Communications, 2005, 35(23), 3021-3026

Production Method 9

Reaction Conditions
Reference
Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction
Perez, Jorge D.; et al, Tetrahedron, 1988, 44(20), 6429-34

Production Method 10

Reaction Conditions
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Production Method 11

Reaction Conditions
Reference
Method of N-alkylation of pyrazole
, European Patent Organization, , ,

Production Method 12

Reaction Conditions
Reference
Trimethylselenonium hydroxide: a new methylating agent
Yamauchi, Kiyoshi; Nakamura, Kazue; Kinoshita, Masayoshi, Tetrahedron Letters, 1979, (20), 1787-90

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Dicyclohexano-18-crown-6 Solvents: Ethanol ,  Water
1.2 Solvents: Diethyl ether
Reference
N-Alkylation of pyrazole in the presence of crown compounds
Gorodnyuk, V. P.; Grigorash, R. Ya.; Chuprin, G. N.; Zlotskii, S. S.; Kotlyar, S. A.; et al, Bashkirskii Khimicheskii Zhurnal, 2001, 8(1), 3-4

Production Method 14

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt; 4 h, 90 °C
Reference
Alkylation method of nitrogen-containing hydrogen compound and its application
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
Reference
Preparation of pyrazoles by treatment of 1,3-dicarbonyl compound bisacetals with hydrazines under simultaneous separation of resulting hydroxy compound by distillation and chemical reprocessing of the organic-aqueous phase
, Germany, , ,

Production Method 16

Reaction Conditions
Reference
Esters of phosphorus oxy-acids as alkylating agents. II. N-Alkylation of imidazole and related heterocyclic compounds with trialkyl phosphates
Yamauchi, Kiyoshi; Kinoshita, Masayoshi, Journal of the Chemical Society, 1973, (21), 2506-8

Production Method 17

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  4 h, 90 °C
Reference
N-alkylation of N-H compounds in N, N-dimethylformamide dialkyl acetal
Zhao, Hui; Zhu, Xiaoyun; Hu, Xiaoxia; Liu, Yan-ge; Tang, Chunlei; et al, Youji Huaxue, 2019, 39(2), 434-442

Production Method 18

Reaction Conditions
1.1 140 °C
1.2 8 h, 140 °C
Reference
Process for the monomethylation of nitrogen containing heterocycles with dimethyl carbonate
, European Patent Organization, , ,

Production Method 19

Reaction Conditions
Reference
N-alkylation of nitrogen heterocyclic compounds with dialkyl phosphites
Hayashi, Masahiro; Yamauchi, Kiyoshi; Kinoshita, Masayoshi, Bulletin of the Chemical Society of Japan, 1977, 50(6), 1510-12

Production Method 20

Reaction Conditions
Reference
Esters of phosphorus oxy acids as alkylating agents. IV. N-Alkylation of imidazole and its analogs with alkyl esters of phosphonic and phosphinic acids
Hayashi, Masahiro; Yamauchi, Kiyoshi; Kinoshita, Masayoshi, Bulletin of the Chemical Society of Japan, 1976, 49(1), 283-4

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  rt → 50 °C; 90 h, 50 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Two-stage Sonogashira coupling method in the synthesis of auxin active acetylenes
Craig, G. Wayne; Eberle, Martin; Irminger, Bruno; Schuckenbohmer, Anegret; Laime, Yvette; et al, Heterocycles, 2007, 71(9), 1967-1974

Production Method 22

Reaction Conditions
Reference
Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction
Perez, Jorge D.; et al, Tetrahedron, 1988, 44(20), 6429-34

1-methyl-1H-pyrazole Raw materials

1-methyl-1H-pyrazole Preparation Products

1-methyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:930-36-9)1-methyl-1H-pyrazole
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:19
Price ($):169.0
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(CAS:930-36-9)1-甲基吡唑
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Purity:99%
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:930-36-9)1-methyl-1H-pyrazole
A10970
Purity:99%
Quantity:500g
Price ($):169.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:930-36-9)1-甲基吡唑
LE5867356
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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